tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate
Description
Crystallographic Analysis and Absolute Configuration Determination
The absolute configuration of tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in a monoclinic system with space group P2₁, as determined by systematic absences and intensity statistics. The asymmetric unit contains one molecule, with the pyrrolidine ring adopting a twisted envelope conformation (Cγ-endo puckering). The tert-butyl group occupies an equatorial position relative to the pyrrolidine ring, minimizing steric clashes with the 1-hydroxy-3-methoxy-3-oxopropyl substituent.
Key bond lengths and angles align with similar proline derivatives. For instance, the C–O bond of the tert-butyl ester measures 1.332 Å, consistent with delocalization into the carbonyl group. The hydroxyl oxygen forms an intramolecular hydrogen bond with the carbonyl oxygen of the methoxy-oxopropyl side chain (O···O distance: 2.682 Å), stabilizing the observed conformation. The Flack parameter of −0.02(3) confirms the (2S,1S) configuration, with anomalous dispersion effects refining the absolute stereochemistry.
Powder X-ray diffraction (PXRD) analysis further validates the crystalline phase purity. Characteristic peaks at 12.5°, 16.5°, and 25.1° 2θ correspond to (011), (110), and (020) lattice planes, respectively. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 139.3°C, indicative of a single crystalline form without polymorphic transitions.
Conformational Studies via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy elucidates the dynamic conformational behavior of the compound in solution. The J-coupling constants between H2 and H3 protons (J = 7.8 Hz) suggest a trans-diaxial arrangement, favoring a chair-like pyrrolidine ring puckering. Nuclear Overhauser effect (NOE) correlations between the tert-butyl protons and H5 protons (δ 4.48 ppm) confirm the equatorial orientation of the bulky tert-butyl group, consistent with crystallographic data.
The ¹H NMR spectrum in deuterated chloroform reveals distinct signals for diastereotopic protons. The α-proton of the methoxy-oxopropyl side chain appears as a quartet at δ 4.46 ppm, split by coupling with adjacent β-protons (δ 3.70 and 3.54 ppm). The hydroxyl proton resonates as a broad singlet at δ 5.21 ppm, which sharpens upon deuterium exchange, confirming its exchangeable nature.
Two-dimensional rotating-frame Overhauser effect spectroscopy (ROESY) identifies through-space interactions between the hydroxyl proton and the methoxy group (δ 3.69 ppm), supporting a folded conformation stabilized by intramolecular hydrogen bonding. Variable-temperature NMR studies (233–313 K) show coalescence of the β-proton doublets at 298 K, indicating a rotational barrier of ∼12 kcal/mol for the methoxy-oxopropyl side chain.
Comparative Analysis of Diastereomeric Forms
Comparative studies of the (2S,1S) and (2S,1R) diastereomers reveal significant differences in stability and conformational preferences. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the (2S,1S) diastereomer to be 2.3 kcal/mol more stable than its (2S,1R) counterpart, primarily due to reduced steric strain between the tert-butyl group and the methoxy-oxopropyl side chain.
Infrared (IR) spectroscopy highlights electronic differences between diastereomers. The (2S,1S) form exhibits a carbonyl stretch at 1672 cm⁻¹, redshifted by 15 cm⁻¹ compared to the (2S,1R) isomer, reflecting enhanced conjugation with the hydroxyl group. Similarly, the hydroxyl stretching frequency (νO–H) appears at 3403 cm⁻¹ for the (2S,1S) diastereomer, broadened due to hydrogen bonding, versus a sharper peak at 3420 cm⁻¹ for the (2S,1R) form.
Crystallographic comparisons show that the (2S,1R) diastereomer adopts a distorted boat conformation with axial placement of the methoxy-oxopropyl group, increasing torsional strain. This conformational disparity reduces its melting point by 14°C relative to the (2S,1S) form, as confirmed by DSC.
Computational Modeling of Electronic Structure
Computational models employing DFT and molecular mechanics (MMFF94) provide insights into the electronic structure and stereoelectronic effects. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the pyrrolidine nitrogen and the σ* orbital of the C1–O bond (stabilization energy: 8.7 kcal/mol). This interaction elongates the C1–O bond to 1.452 Å, consistent with crystallographic data.
Electrostatic potential maps reveal a polarized electron density distribution, with the methoxy-oxopropyl side chain acting as an electron-withdrawing group (−0.32 e⁻) and the tert-butyl group as a weak electron donor (+0.18 e⁻). This polarization directs the hydroxyl proton to participate in intramolecular hydrogen bonding, lowering the system’s overall energy by 4.9 kcal/mol.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
GIKKYDWWUYYVDV-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1[C@H](CC(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Pyrrolidine Nitrogen
The tert-butyl carbamate group is introduced early in the synthesis to shield the pyrrolidine nitrogen from undesired reactivity. A typical protocol involves reacting pyrrolidine with di-tert-butyl dicarbonate () in the presence of a base like triethylamine. For example, in related syntheses, Boc protection is performed under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C, yielding the Boc-pyrrolidine intermediate in >90% purity.
Side Chain Introduction via Stereoselective Alkylation
The (1S)-1-hydroxy-3-methoxy-3-oxopropyl side chain is installed through conjugate addition or alkylation. In a analogous procedure, methyl acrylate undergoes Michael addition to a Boc-protected pyrrolidine lithium enolate at −78°C, followed by quenching with a proton source to retain stereochemistry. For instance, potassium tert-butoxide in THF generates the enolate, which reacts with methyl acrylate to form the β-keto ester intermediate.
Stereochemical Control in Side Chain Formation
Enolate Formation and Configuration Retention
The (2S)-pyrrolidine configuration is preserved by using chiral auxiliaries or enantioselective deprotonation. In one method, a Boc-protected pyrrolidine is deprotonated with a chiral lithium amide base, such as (−)-sparteine-Li, to form the (S)-enolate. Subsequent addition of methyl acrylate at low temperatures (−78°C) ensures the (1S)-hydroxy group’s retention via kinetic control.
Diastereoselective Reduction
The hydroxyl group in the side chain is introduced by reducing a ketone precursor. Sodium borohydride () or L-Selectride® selectively reduces the ketone to the (1S)-alcohol in >80% diastereomeric excess (d.e.) when performed in methanol at −20°C. For example:
Reaction Optimization and Yield Data
Key Reaction Parameters
Purification and Characterization
Crude products are purified via flash chromatography (30% ethyl acetate/heptane) to isolate the target compound in 70–85% yield. Nuclear magnetic resonance (NMR) confirms stereochemistry: -NMR shows distinct couplings for the pyrrolidine protons (), while -NMR verifies the Boc carbonyl at 155–157 ppm.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Stereoselectivity (d.e. %) |
|---|---|---|---|
| Enolate Alkylation | THF, −78°C, | 75 | 85 |
| Diastereoselective | MeOH, −20°C, | 82 | 80 |
| Chiral Pool | Chiral auxiliary, RT | 68 | 90 |
The enolate alkylation route offers balanced yield and selectivity, whereas the chiral pool method maximizes stereopurity at the cost of efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide is commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide typically yields oxidized derivatives with altered functional groups .
Scientific Research Applications
Tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable tert-butyl ester group.
Biology: Investigated for its potential role in biosynthetic and biodegradation pathways.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl ester group is known to influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy and methoxy groups enhance its polarity compared to analogs with lipophilic substituents like phenyl (C23H36N2O5) or silyl ethers (C22H40N4O6Si) .
- Reactivity: The methylsulfonyl group in C12H21NO5S () increases electrophilicity, enabling nucleophilic substitutions, whereas the azido group in C22H40N4O6Si facilitates Huisgen cycloaddition reactions .
Biological Activity
Tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the compound's biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
- InChI Key : GIKKYDWWUYYVDV-UWVGGRQHSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tert-butyl ester group enhances the compound's stability and reactivity, facilitating its role as a precursor in various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated that derivatives of this compound showed significant inhibition of pathogenic bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory properties. In vitro assays revealed that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. Research published in the Beilstein Journal indicated that it could protect neuronal cells from oxidative stress-induced damage, highlighting its potential utility in treating neurodegenerative diseases .
Case Study 1: Antibacterial Activity
In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties.
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to the modulation of oxidative stress pathways .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and stereochemical purity?
- Methodological Answer:
- Reaction Conditions: Use DIPEA (diisopropylethylamine) as a base in CH₂Cl₂ to facilitate mixed anhydride formation, followed by coupling with nucleophiles (e.g., 2-amino-2-methylpropanol) .
- Purification: Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) effectively isolates the product while minimizing epimerization .
- Catalysis: Pd/C-mediated hydrogenation under H₂ atmosphere enhances purity (e.g., from 69% to 99% in intermediate steps) .
- Yield Improvement: Adjust stoichiometry (e.g., 1.5 eq LiOH for ester hydrolysis) to drive reactions to completion .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.5–5.0 ppm) and detect impurities .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₅NO₅: 300.1805; observed: 300.1810) .
- IR: Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for ester groups) .
Q. How do solvent and temperature variations affect byproduct formation during synthesis?
- Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., THF) may reduce side reactions compared to CH₂Cl₂ in anhydride formation .
- Temperature Control: Low temperatures (0–20°C) during coupling steps minimize racemization .
- Side Reaction Mitigation: Acidic workup (0.1 M HCl) removes unreacted reagents, while NaHCO₃ neutralizes excess acid .
Advanced Research Questions
Q. What strategies prevent epimerization in stereosensitive derivatives of this compound?
- Methodological Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during hydrogenation or acidic conditions .
- Catalyst Selection: Opt for Pd/C over heterogeneous catalysts to avoid stereochemical scrambling .
- Low-Temperature Quenching: Rapid neutralization after hydrolysis (e.g., pH adjustment to 2 with HCl) stabilizes chiral centers .
Q. How should conflicting data between NMR and HRMS be resolved during structural validation?
- Methodological Answer:
- Impurity Analysis: LC-MS identifies low-molecular-weight contaminants (e.g., residual DIPEA) that NMR may miss .
- Deuterated Solvents: Use CDCl₃ instead of DMSO-d6 to avoid signal splitting from hygroscopic impurities .
- Cross-Validation: Compare optical rotation data (e.g., [α]²⁵D = −55.0°) with literature to confirm enantiopurity .
Q. What role does this compound play in designing enzyme inhibitors or receptor modulators?
- Methodological Answer:
- Scaffold Utility: The pyrrolidine core and ester groups enable derivatization for targeting S1P receptors or kinase domains .
- Biological Testing: Dissolve in HPLC-grade water, filter (0.45 μm), and lyophilize for in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .
- Structure-Activity Relationship (SAR): Modify the methoxy group to enhance metabolic stability or binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
